4-Bromo-6-(tert-butyl)-2-methylpyrimidine
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Overview
Description
4-Bromo-6-(tert-butyl)-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromine atom at position 4, a tert-butyl group at position 6, and a methyl group at position 2. These substitutions confer unique chemical properties and reactivity to the molecule, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(tert-butyl)-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Alkylation: The tert-butyl group is introduced at position 6 through alkylation reactions using tert-butyl halides in the presence of a strong base such as potassium tert-butoxide.
Methylation: The methyl group at position 2 is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(tert-butyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate).
Major Products
Substitution: Products include 4-amino-6-(tert-butyl)-2-methylpyrimidine, 4-thio-6-(tert-butyl)-2-methylpyrimidine, etc.
Coupling: Products include 4-aryl-6-(tert-butyl)-2-methylpyrimidine derivatives.
Scientific Research Applications
4-Bromo-6-(tert-butyl)-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(tert-butyl)-2-methylpyrimidine depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The presence of the bromine atom and tert-butyl group influences the compound’s reactivity, making it suitable for specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyrimidine: Lacks the tert-butyl group, resulting in different reactivity and applications.
6-(tert-Butyl)-2-methylpyrimidine: Lacks the bromine atom, affecting its chemical behavior.
4-Bromo-6-methyl-2-pyrimidine: Lacks the tert-butyl group, leading to variations in its chemical properties.
Uniqueness
4-Bromo-6-(tert-butyl)-2-methylpyrimidine is unique due to the combination of the bromine atom, tert-butyl group, and methyl group, which confer distinct reactivity and versatility in chemical synthesis and potential biological activities.
Properties
Molecular Formula |
C9H13BrN2 |
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Molecular Weight |
229.12 g/mol |
IUPAC Name |
4-bromo-6-tert-butyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H13BrN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3 |
InChI Key |
QVIHSFPIGHZPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)C(C)(C)C |
Origin of Product |
United States |
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